P005091
Overview
Description
P005091, also known as P5091, is a selective and potent inhibitor of ubiquitin-specific protease 7 (USP7). This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and drug discovery. USP7 is a deubiquitylating enzyme that regulates the stability of various proteins involved in tumor suppression, DNA repair, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: P005091 is a trisubstituted thiophene with dichlorophenylthio, nitro, and acetyl substituents. The synthesis involves the following steps:
Formation of the thiophene ring:
Purification: The compound is purified using chromatographic techniques to achieve a high degree of purity (>99.5%).
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Large-scale chromatographic techniques are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions: P005091 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The dichlorophenylthio group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.
Major Products:
Reduction of the nitro group: Produces an amine derivative.
Substitution of the dichlorophenylthio group: Yields various substituted thiophenes.
Scientific Research Applications
P005091 has a wide range of applications in scientific research:
Cancer Biology: this compound has shown potent anti-cancer activity by inducing apoptosis in cancer cell lines, including both p53-positive and p53-mutant cells.
Drug Discovery: this compound is used as a tool compound to study the role of USP7 in various biological processes and to develop new therapeutic agents targeting USP7.
Mechanism of Action
P005091 exerts its effects by inhibiting the deubiquitylating activity of USP7. USP7 regulates the stability of several proteins, including the oncoprotein HDM2 and the tumor suppressor p53. By inhibiting USP7, this compound promotes the degradation of HDM2, leading to the stabilization and activation of p53. This results in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
P005091 is unique in its selectivity and potency as a USP7 inhibitor. Similar compounds include:
P22077: Another USP7 inhibitor with a different chemical structure but similar biological activity.
HBX 19818: A specific USP7 inhibitor with a higher EC50 value compared to this compound
Uniqueness: this compound stands out due to its high selectivity for USP7 and its ability to induce apoptosis in a wide range of cancer cell lines. Its unique chemical structure allows for specific interactions with the catalytic site of USP7, making it a valuable tool in cancer research and drug discovery .
Properties
IUPAC Name |
1-[5-(2,3-dichlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3S2/c1-6(16)10-5-8(15(17)18)12(20-10)19-9-4-2-3-7(13)11(9)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZLGMAAKNEGCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)SC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384841 | |
Record name | 1-{5-[(2,3-Dichlorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882257-11-6 | |
Record name | 1-{5-[(2,3-Dichlorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 882257-11-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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